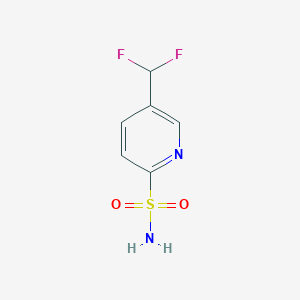

5-(Difluoromethyl)pyridine-2-sulfonamide

Description

Overview of Sulfonamide Scaffolds in Chemical Biology Research

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry and chemical biology, renowned for its versatile biological activities. jst.go.jp Historically recognized for the advent of sulfa drugs, the first broadly effective systemic antibacterials, the applications of the sulfonamide scaffold have since expanded dramatically. acs.org This moiety is a key component in drugs targeting a wide array of conditions, including inflammatory diseases, cancer, viral infections, and neurological disorders. jst.go.jpresearchgate.net

The prevalence of the sulfonamide scaffold can be attributed to several key features. Its geometry and hydrogen bonding capabilities allow it to act as a versatile binder to various biological targets. jst.go.jp Furthermore, the sulfonamide group is relatively straightforward to synthesize and can be readily modified, enabling the creation of large libraries of compounds for screening and optimization. nih.gov Researchers have explored the incorporation of heterocyclic rings in place of the aniline (B41778) moiety found in early sulfa drugs, leading to a vast number of derivatives with diverse pharmacological profiles. jst.go.jp

Table 1: Examples of Broad Biological Activities of Sulfonamide-Containing Compounds

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antiviral | Infectious Diseases |

| Carbonic Anhydrase Inhibition | Glaucoma, Epilepsy |

| Diuretic | Hypertension |

This table provides a generalized overview of the diverse applications of the sulfonamide scaffold in drug discovery and chemical biology research.

Significance of Fluorinated Moieties in Molecular Design for Biological Inquiry

The introduction of fluorine into organic molecules is a widely employed strategy in modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. biosynth.comnih.gov The unique physicochemical properties of fluorine and fluorinated groups, such as the difluoromethyl (-CHF₂) group, can profoundly influence a molecule's biological behavior. chemeurope.commpg.de

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes. This can lead to an extended biological half-life of a compound. biosynth.comchemeurope.com

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. chemeurope.comfigshare.com The difluoromethyl group, in particular, offers a nuanced modulation of lipophilicity. eurjchem.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions. biosynth.comfigshare.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site on a protein. eurjchem.com

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and thereby influencing its solubility and cell permeability. chemeurope.com

The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups, allowing for subtle modifications of a molecule's properties. nih.gov

Contextualization of 5-(Difluoromethyl)pyridine-2-sulfonamide within Current Research Paradigms

The compound this compound integrates the well-established biological relevance of the pyridine (B92270) sulfonamide scaffold with the advantageous physicochemical properties imparted by the difluoromethyl group. This combination makes it a molecule of significant interest within contemporary research paradigms that focus on the rational design of bioactive compounds.

The pyridine ring itself is a common motif in pharmaceuticals and agrochemicals, and its nitrogen atom can participate in hydrogen bonding and coordination to metal ions in enzymes. The placement of the difluoromethyl group at the 5-position and the sulfonamide at the 2-position of the pyridine ring creates a specific electronic and steric profile that could lead to novel biological activities or improved properties compared to non-fluorinated or differently substituted analogs.

Current research often involves the synthesis of focused libraries of compounds around a promising scaffold. This compound represents a lead structure that can be further modified to explore structure-activity relationships. For instance, the sulfonamide nitrogen can be substituted with various groups to probe interactions with different biological targets. The strategic incorporation of the difluoromethyl group is a testament to the growing sophistication of molecular design, where subtle changes in chemical structure are leveraged to achieve significant improvements in biological function. The study of such molecules contributes to a deeper understanding of the interplay between chemical structure and biological activity, a central theme in chemical biology and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O2S |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

5-(difluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |

InChI Key |

UZSJEPCFKFCQPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 Difluoromethyl Pyridine 2 Sulfonamide and Structural Analogs

Strategies for Pyridine (B92270) Sulfonamide Core Construction

The construction of the pyridine sulfonamide core is a critical phase in the synthesis. This involves the formation of a stable sulfonamide bond and the regioselective placement of this functionality onto the pyridine ring system.

Conventional and Modern Approaches to Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies range from classical, robust reactions to modern catalytic systems designed for greater efficiency, milder conditions, and broader substrate scope.

Conventional Methods

The most traditional and widely practiced method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. This reaction is typically high-yielding and straightforward. The requisite sulfonyl chlorides are often prepared through two main routes:

Chlorosulfonylation of Arenes: This involves an electrophilic aromatic substitution reaction using strong acidic reagents like chlorosulfonic acid.

Oxidative Chlorination: This pathway uses organosulfur compounds, such as thiols, which are oxidized and chlorinated.

While effective, these conventional approaches frequently necessitate harsh reagents and conditions (e.g., fuming sulfuric acid, aqueous chlorine), which can limit their application to substrates with sensitive functional groups.

Modern Catalytic Methods

To circumvent the limitations of classical methods, a variety of modern catalytic strategies have emerged, offering milder reaction conditions and enhanced functional group tolerance.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts facilitate the synthesis of arylsulfonyl chlorides from arylboronic acids and a sulfur dioxide surrogate under mild conditions. This method is noted for its significant tolerance of various functional groups.

Synergistic Photoredox and Copper Catalysis: A dual catalytic system using visible light photoredox and copper catalysis enables the direct, single-step synthesis of sulfonamides. This process utilizes aryl radical precursors, readily available amines, and a sulfur dioxide source, proceeding smoothly at room temperature in the air.

Copper-Catalyzed Decarboxylative Sulfonylation: This approach transforms readily available aromatic carboxylic acids into sulfonyl chlorides through copper-mediated decarboxylative chlorosulfonylation. The resulting intermediate can be reacted with an amine in a one-pot sequence to yield the final sulfonamide.

Activation of Primary Sulfonamides: For late-stage functionalization, primary sulfonamides can be activated in situ to form sulfonyl chlorides. Reagents like Pyry-BF4 convert the unreactive NH2 group of a sulfonamide into a highly electrophilic sulfonylpyridinium species, which can then be coupled with a wide range of nucleophiles under mild conditions.

Direct Synthesis from Organometallics: Primary sulfonamides can be synthesized directly by reacting organometallic reagents, such as Grignard or organolithium reagents, with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Amination | Sulfonyl chloride, Amine | Basic conditions | High yield, well-established | Requires pre-synthesis of often toxic sulfonyl chlorides |

| Palladium-Catalyzed Chlorosulfonylation | Arylboronic acid, SO2 source, Pd catalyst | Mild | High functional group tolerance | Requires boronic acid precursor |

| Photoredox/Copper Dual Catalysis | Aryl radical precursor, Amine, SO2 source, Photocatalyst, Cu catalyst | Visible light, room temperature | Avoids pre-functionalized starting materials, mild conditions | Requires specific photocatalytic setup |

| Decarboxylative Sulfonylation | Aromatic carboxylic acid, SO2Cl2, Cu catalyst | Photochemical activation | Uses readily available carboxylic acids | Substrate scope can be limited by decarboxylation efficiency |

| Primary Sulfonamide Activation | Primary sulfonamide, Pyry-BF4, Nucleophile | Mild, ambient temperature | Excellent for late-stage functionalization, broad nucleophile scope | Requires pre-existing primary sulfonamide |

Regioselective Synthesis of Pyridine Ring Systems bearing Sulfonamide Functionality

Achieving the correct substitution pattern on the pyridine ring is paramount. For the synthesis of 2-sulfonamidopyridines, regioselectivity can be controlled through several synthetic strategies, primarily involving the functionalization of a pre-formed pyridine ring.

Halogen-Metal Exchange: This is a powerful and widely used technique for the regioselective functionalization of pyridines. The process typically starts with a dihalopyridine, such as 2,6-dibromopyridine. Selective monometalation at the 2-position can be achieved using an organometallic reagent like isopropylmagnesium chloride (i-PrMgCl) or n-Bu3MgLi. The resulting pyridyl-Grignard or organolithium species is then quenched with a sulfur electrophile, such as sulfuryl chloride (SO2Cl2), to generate the 2-pyridylsulfonyl chloride intermediate. Subsequent amidation provides the desired 2-sulfonamidopyridine. This method offers excellent control over the position of functionalization.

Directed Ortho-Metalation (DoM): If the pyridine ring bears a directing group (DG), deprotonation can occur selectively at the ortho position. While less common for direct sulfonamidation, this strategy is a cornerstone of regioselective pyridine synthesis and can be adapted to introduce sulfur functionality.

Addition of Metalated Pyridines to Sulfur Dioxide: An alternative to using sulfuryl chloride involves the reaction of a metalated pyridine with sulfur dioxide (SO2). The resulting sulfinate salt is then oxidized, typically with an agent like sulfuryl chloride, to afford the sulfonyl chloride.

De Novo Ring Synthesis: Rather than modifying an existing pyridine, the entire substituted ring can be constructed from acyclic precursors. Methods like the Hantzsch pyridine synthesis or multicomponent condensation reactions can be employed. For example, a novel synthesis of triarylpyridines bearing sulfonamide moieties has been achieved via a cooperative vinylogous anomeric-based oxidation, starting from methyl ketones that already contain the sulfonamide group. While versatile, these methods require careful planning to ensure the correct placement of all desired substituents.

| Strategy | Starting Material | Key Steps | Regiochemical Control |

|---|---|---|---|

| Halogen-Metal Exchange | Dihalopyridine (e.g., 2,6-dibromopyridine) | 1. Monometalation (e.g., with i-PrMgCl) 2. Reaction with SO2Cl2 3. Amination | Excellent; controlled by the position of the initial halogen atom. |

| Addition to Sulfur Dioxide | Halopyridine | 1. Metalation 2. Addition to SO2 3. Oxidation 4. Amination | Excellent; controlled by the position of metalation. |

| De Novo Synthesis | Acyclic precursors (e.g., aldehydes, methyl ketones with sulfonamide moieties) | Multicomponent condensation/cyclization reaction. | Good; determined by the structure of the acyclic precursors. |

Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is valued in medicinal chemistry for its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. Its introduction onto a pyridine scaffold can be accomplished through nucleophilic, radical, or late-stage functionalization pathways.

Nucleophilic Difluoromethylation Techniques

Nucleophilic difluoromethylation involves the reaction of a "CF2H-" equivalent with an electrophilic center. These methods often require pre-functionalization of the substrate, for instance, with a halogen atom or an aldehyde group.

Key Reagents: Several reagents have been developed to act as sources of a difluoromethyl nucleophile.

PhSO2CF2H (Difluoromethyl phenyl sulfone): This reagent, along with its silylated counterpart Me3SiCF2SO2Ph, can generate a difluoromethyl anion under basic conditions for addition to electrophiles.

TMSCF2H ((Difluoromethyl)trimethylsilane): Often used with a fluoride (B91410) activator, TMSCF2H is a common nucleophilic difluoromethylating agent.

[(DMPU)2Zn(CF2H)2]: This zinc-based reagent is effective in the copper-catalyzed difluoromethylation of aryl iodides.

Stereoselective Reagents: For chiral synthesis, reagents such as (R)-2-pyridyl difluoromethyl sulfoximine (B86345) have been developed to allow for the stereoselective introduction of the CF2H group.

These techniques are typically applied in cross-coupling reactions where a 5-halopyridine derivative is coupled with the difluoromethyl source using a transition metal catalyst.

**2.2.

Synthesis of Hybrid and Derivatized Structures for Biological Investigation

The core structure of 5-(difluoromethyl)pyridine-2-sulfonamide serves as a valuable scaffold for the development of novel therapeutic agents. By synthesizing hybrid molecules and various derivatives, researchers can explore and optimize the compound's interaction with biological targets. This approach, known as molecular hybridization, involves covalently linking two or more pharmacophoric units to create a new single entity with potentially enhanced biological activity or a modified selectivity profile. researchgate.netmdpi.com The difluoromethyl group at the 5-position of the pyridine ring is of particular interest due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, which can be advantageous for drug design.

General synthetic strategies for creating derivatives of pyridine-sulfonamides often involve reactions at the sulfonamide nitrogen or modifications of the pyridine ring. A common method for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.com This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

While specific research on the derivatization of this compound is not extensively detailed in publicly available literature, the synthesis of analogous pyridine-sulfonamide hybrids for various biological targets provides a roadmap for potential synthetic routes and applications. These studies highlight the versatility of the pyridine-sulfonamide scaffold in medicinal chemistry.

For instance, the synthesis of pyridine-sulfonamide hybrids has been explored for their potential as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, which are crucial in angiogenesis and cancer therapy. nih.gov In one study, a series of novel sulfonamide derivatives were synthesized and evaluated for their antitumor activity. One of the lead compounds demonstrated potent inhibition of VEGFR-2. nih.gov This suggests that hybrid structures incorporating the this compound core could be designed and synthesized to target similar protein kinases involved in cancer progression.

Another area of investigation for pyridine-sulfonamide derivatives is their role as enzyme inhibitors. For example, various sulfonamide-based compounds have been synthesized and investigated as inhibitors of carbonic anhydrases and cholinesterases. The general synthetic approach involves the coupling of a pyridine dicarbonyl dichloride with different aminobenzenesulfonamides.

Furthermore, the development of pyridine-based sulfonamides as antidiabetic agents has been reported. eurjchem.com In this context, new series of N-substituted pyridine sulfonamides were synthesized by reacting various substituted benzene (B151609) sulfonyl chlorides with pyridine-based amines. eurjchem.com These compounds were then evaluated for their α-amylase inhibition activity. Following this synthetic logic, derivatives of this compound could be synthesized and screened for similar antidiabetic properties.

The synthesis of 2-difluoromethylbenzimidazole derivatives as potential PI3Kα inhibitors also provides insights into the potential of the difluoromethyl moiety in designing kinase inhibitors. nih.gov Although this scaffold is different, the study underscores the importance of the difluoromethyl group in achieving potent biological activity.

The following tables outline potential hybrid and derivatized structures of this compound based on synthetic strategies reported for analogous compounds and their potential biological targets.

Table 1: Potential Hybrid Structures Based on this compound

| Hybrid Moiety | Linkage Type | Potential Biological Target |

| Indolinone | Sulfonamide Nitrogen | Kinases (e.g., VEGFR, PI3K) |

| Quinoline | Sulfonamide Nitrogen | PI3K/mTOR |

| Thiazole | Amide bond from pyridine ring | Metalloenzymes |

| Pyrazole | N-alkylation | Kinase inhibitors |

Table 2: Potential Derivatized Structures of this compound and Their Rationale

| Position of Derivatization | Functional Group Introduced | Rationale for Synthesis | Potential Biological Investigation |

| Sulfonamide Nitrogen (N-substitution) | Alkyl, Aryl, Heterocyclic rings | To explore the binding pocket of the target enzyme and improve potency/selectivity. | Enzyme inhibition assays (e.g., kinases, carbonic anhydrase), Antiproliferative assays. |

| Pyridine Ring (e.g., position 3 or 4) | Halogens, Alkoxy groups | To modulate electronic properties and metabolic stability. | Structure-Activity Relationship (SAR) studies for target binding. |

| Difluoromethyl Group (transformation) | Trifluoromethyl group | To compare the effect of different fluoroalkyl groups on biological activity. | Comparative biological activity studies against known targets. |

The synthesis of these proposed derivatives would likely start from 5-(difluoromethyl)pyridine-2-sulfonyl chloride, which can be reacted with a variety of amines, alcohols, or other nucleophiles to generate a library of compounds for biological screening. The exploration of these synthetic avenues could lead to the discovery of novel drug candidates with improved therapeutic profiles.

Iii. Structure Activity Relationship Sar and Structural Biology Investigations

Elucidation of Structural Determinants for Biological Interaction

The biological activity of pyridine-based sulfonamides is highly dependent on the substitution pattern of the pyridine (B92270) ring. For instance, in a series of pyridine-based N-sulfonamides, the presence of an ethoxycarbonyl group at the C5 position of the pyridine ring was found to be important for antiviral activity. acs.org This highlights the sensitivity of the biological response to the nature and position of substituents on the pyridine core.

The relative orientation of the sulfonamide group with respect to the pyridine nitrogen is also a critical determinant of biological activity. This positioning influences the molecule's ability to fit into the binding site of a target protein and to form specific, directional interactions that are essential for a biological response.

Influence of the Difluoromethyl Group on Molecular Recognition

The difluoromethyl (CF2H) group at the 5-position of the pyridine ring significantly influences the compound's physicochemical properties and its potential for molecular recognition. The CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl (OH), thiol (SH), or even methyl (CH3) groups. nih.gov This bioisosteric relationship allows the difluoromethyl group to mimic the interactions of these common functional groups while potentially offering improved metabolic stability.

The hydrogen atom of the difluoromethyl group is sufficiently acidic to participate in hydrogen bonding interactions with hydrogen bond acceptors on a biological target, such as the backbone carbonyls or specific amino acid side chains. This hydrogen bonding capability can contribute significantly to the binding affinity and selectivity of the compound. The electronic perturbation caused by the two geminal fluorine atoms enhances the biological activity of sulfonamides. chinesechemsoc.org

Contribution of the Pyridine Ring Substitution Pattern to Receptor Binding

The substitution pattern on the pyridine ring is a cornerstone of the SAR for this class of compounds. The placement of the sulfonamide group at the 2-position and the difluoromethyl group at the 5-position creates a specific electronic and steric profile that is recognized by the target receptor.

Studies on various pyridine sulfonamide derivatives have demonstrated that the position of substituents dramatically affects their biological activity. For example, in a series of substituted pyridine-based sulfonamides evaluated as antidiabetic agents, the position of a fluoro group on a phenyl ring attached to the sulfonamide nitrogen significantly impacted the α-amylase inhibitory activity. researchgate.net This underscores the importance of the precise arrangement of substituents for effective receptor binding.

The nitrogen atom within the pyridine ring can itself act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket of a receptor. The electronic nature of the substituents on the pyridine ring can modulate the basicity of this nitrogen, thereby influencing the strength of this interaction. The 5-position for the difluoromethyl group places it in a position to potentially interact with specific subpockets of a binding site, contributing to both affinity and selectivity.

Table 1: Illustrative Structure-Activity Relationships of Substituted Pyridine Sulfonamides

| Compound/Analog | Substitution Pattern | Observed Biological Effect | Reference |

| Analog Series A | Ethoxycarbonyl group at C5 of the pyridine ring | Enhanced antiviral activity | acs.org |

| Analog Series B | Fluoro group at the ortho-position of a phenylsulfonamide | Significant α-amylase inhibition | researchgate.net |

| Analog Series C | Fluoro group at the meta-position of a phenylsulfonamide | Moderate α-amylase inhibition | researchgate.net |

| Analog Series D | Fluoro group at the para-position of a phenylsulfonamide | Lower α-amylase inhibition | researchgate.net |

This table provides illustrative examples from the literature on related pyridine sulfonamides to demonstrate the impact of substitution patterns on biological activity.

Analysis of Non-Covalent Interactions in Ligand-Target Complexes

The binding of 5-(Difluoromethyl)pyridine-2-sulfonamide to its biological target is mediated by a network of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the ligand-target complex and are crucial for biological activity. The primary non-covalent interactions involved include hydrogen bonds, hydrophobic interactions, and potentially π-π stacking. nih.govrsc.orgresearchgate.net

Molecular modeling and computational docking studies are powerful tools used to visualize and analyze these interactions at the atomic level. nih.govresearchgate.net For sulfonamide derivatives, docking studies have revealed key interactions within the active sites of their target enzymes. For example, the sulfonamide moiety frequently forms hydrogen bonds with key amino acid residues, while aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

In the case of this compound, the following interactions are anticipated:

Hydrogen Bonding: The sulfonamide group (both the NH donor and the SO2 acceptors) and the pyridine nitrogen (acceptor) are prime candidates for forming hydrogen bonds with the receptor. The difluoromethyl group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues within the binding site.

π-π Stacking: The aromatic pyridine ring may participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

The precise nature and geometry of these non-covalent interactions are what ultimately determine the binding affinity and specificity of this compound for its biological target.

Iv. Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Analysis of Electronic and Conformational Landscapes

Quantum chemical methods are employed to model the electronic structure and geometry of molecules, providing a foundational understanding of their intrinsic properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. diva-portal.orgnih.gov It expresses the ground state energy of a system as a functional of the electron density, offering a balance between accuracy and computational cost. diva-portal.org For sulfonamide compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are routinely applied to determine optimized molecular geometries, charge distributions, and spectroscopic properties. nih.gov

These computational investigations allow for the calculation of various molecular descriptors. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For instance, a smaller energy gap suggests higher chemical reactivity. nih.gov DFT can also be used to simulate spectroscopic data, such as FT-IR, UV-Vis, and NMR spectra, which can then be compared with experimental results to confirm the structure and purity of the synthesized compound. nih.govresearchgate.net Furthermore, properties like molecular electrostatic potential (MEP) can be mapped to identify reactive sites, with red regions indicating preferred sites for electrophilic attack and blue regions for nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for Sulfonamide Derivatives This table presents typical data found in computational studies of various sulfonamide compounds to illustrate the application of DFT. The values are not specific to 5-(Difluoromethyl)pyridine-2-sulfonamide but are representative of the class.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenyl-sulfonamide | -6.8 to -7.5 | -1.5 to -2.2 | 4.6 to 5.5 | 4.0 to 6.0 |

| Thiophene-sulfonamide | -6.5 to -7.2 | -2.0 to -2.5 | 4.5 to 4.8 | 5.0 to 7.5 |

Conformational Analysis of the Sulfonamide and Difluoromethyl Groups

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can interact with a protein's binding site. For aryl sulfonamides, the conformational preference is determined by a delicate interplay of resonance stabilization, steric effects, and electrostatic interactions. nih.gov Rotational spectroscopy studies combined with computational analysis have shown that in many benzenesulfonamide (B165840) derivatives, the sulfonamide group adopts a conformation where the C-S bond is contained in a plane of symmetry perpendicular to the aromatic ring. mdpi.com The orientation of the amino group's hydrogen atoms can vary, leading to different stable conformers, such as eclipsed or staggered positions relative to the sulfonyl oxygens. mdpi.com Weak intramolecular interactions can significantly influence these conformational preferences. mdpi.com

The introduction of a difluoromethyl (-CHF₂) group on the pyridine (B92270) ring of this compound introduces additional conformational considerations. The fluorine atoms are highly electronegative and can participate in non-covalent interactions, including hydrogen bonds and lone pair-fluorine repulsions, which can affect the preferred orientation of the pyridine ring relative to the sulfonamide moiety. nih.gov The steric bulk of the -CHF₂ group also plays a role in defining the low-energy conformational landscape of the molecule. Understanding these preferences is essential for predicting how the ligand will fit into a constrained protein active site.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. rjptonline.orgnih.gov These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. rjptonline.org The process involves preparing the 3D structures of both the ligand and the protein, often obtained from crystallographic data in the Protein Data Bank (PDB). innovareacademics.in Software like AutoDock is then used to explore possible binding poses of the ligand within the protein's active site, scoring each pose based on an energy function. nih.gov The results provide a binding affinity score (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (e.g., the zinc ion in carbonic anhydrases). innovareacademics.inacs.orgnih.gov For sulfonamides, a key interaction often involves the sulfonamide group coordinating with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. innovareacademics.in

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. peerj.comresearchgate.net MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key binding interactions. researchgate.net Techniques like the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) method can be used to estimate interaction energies from the simulation trajectory, offering a more refined prediction of binding affinity. peerj.com These simulations are crucial for understanding the dynamic nature of protein-ligand recognition. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Sulfonamide Inhibitors against Human Carbonic Anhydrase II (hCA II) This table compiles representative data from various studies to illustrate the typical outputs of docking simulations. The compounds listed are examples of sulfonamide inhibitors of hCA II.

| Compound | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetazolamide (Standard) | 1JD0 | -7.0 to -8.5 | His94, His96, His119, Thr199, Thr200, Zn²⁺ |

| Benzenesulfonamide Derivative | 5FL4 | -6.5 to -8.0 | His94, Val121, Leu198, Thr199, Zn²⁺ |

In Silico Prediction of Biological Interaction Parameters

In silico methods are used to predict the biological properties of a molecule based on its structure, complementing experimental assays. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. nih.gov QSAR studies establish a mathematical correlation between a set of molecular descriptors (e.g., electronic, steric, or topological properties) and the biological activity of a series of compounds. ekb.egmedwinpublishers.com These models, often developed using multiple linear regression (MLR), can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net

Another critical in silico assessment involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Various computational tools and web servers can calculate physicochemical properties relevant to a molecule's drug-likeness, such as its lipophilicity (logP), aqueous solubility, and compliance with established guidelines like Lipinski's Rule of Five. nih.govnih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures due to poor pharmacokinetic properties. nih.gov For instance, predictions can suggest whether a compound is likely to be orally bioavailable and non-toxic. nih.gov

Theoretical Studies of Reaction Mechanisms in Synthesis

Computational chemistry is also applied to elucidate the mechanisms of chemical reactions. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg Theoretical studies can model the reaction pathway, calculate the energies of reactants, transition states, and products, and provide a detailed understanding of how the reaction proceeds.

More advanced synthetic routes have also been investigated through a combination of experimental and computational approaches. For example, the mechanism of electrochemical sulfonamide synthesis has been explored. acs.org These studies propose a pathway that begins with the anodic oxidation of a thiol to a disulfide. acs.org Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178) intermediate. acs.org This intermediate undergoes two further oxidation steps, passing through a sulfinamide intermediate, to yield the final sulfonamide product. acs.orgrsc.org Such theoretical investigations are invaluable for optimizing reaction conditions and developing novel, more efficient synthetic methodologies.

Vi. Advanced Research Directions and Methodological Innovations

Emerging Paradigms in Difluoromethylated Pyridine (B92270) Sulfonamide Synthesis

The synthesis of difluoromethylated pyridines, particularly with precise regioselectivity, has historically presented a significant challenge. eurekalert.org However, recent advancements have provided new pathways to access these valuable structures. Traditional methods often lack the required selectivity, but emerging paradigms are solving these long-standing problems.

A notable strategy involves the direct, site-selective C-H difluoromethylation of the pyridine ring. researchgate.net Researchers at the University of Münster have developed a novel method that allows for the precise introduction of a difluoromethyl group at either the meta- or para-position of the pyridine ring. eurekalert.orguni-muenster.de This method utilizes a temporary dearomatization of the pyridine ring, creating activated intermediates that readily react with difluoromethyl-containing reagents. eurekalert.org This approach is particularly significant as it addresses the difficulty of functionalizing the meta-position, which is typically less reactive. researchgate.neteurekalert.org

Another innovative approach employs novel difluoromethylating reagents. For instance, ethyl bromodifluoroacetate has been successfully used as a cheap, safe, and readily available reagent for the N-difluoromethylation of pyridine-containing substrates in a transition-metal-free process. rsc.org This reaction proceeds via a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent. rsc.org Furthermore, the development of reagents like (R)-difluoromethyl 2-pyridyl sulfoximine (B86345) enables the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into various molecules, providing a route to chiral α,α-difluorinated sulfonamides. chinesechemsoc.org

These emerging synthetic strategies represent a significant leap forward, enabling more efficient and controlled access to complex molecules like 5-(Difluoromethyl)pyridine-2-sulfonamide.

| Synthesis Paradigm | Key Features | Example Reagent(s) | Reference(s) |

|---|---|---|---|

| Site-Selective C-H Difluoromethylation | Achieves precise regioselectivity (meta- or para-position) on the pyridine ring through temporary dearomatization. | Not specified | eurekalert.org, researchgate.net, uni-muenster.de |

| Novel N-Difluoromethylating Reagents | Transition-metal-free, uses inexpensive and safe reagents for direct nucleophilic attack. | Ethyl bromodifluoroacetate | rsc.org |

| Stereoselective Difluoro(aminosulfonyl)methylation | Enables the synthesis of chiral α,α-difluorinated sulfonamides with quaternary stereocenters. | (R)-Difluoromethyl 2-pyridyl sulfoximine | chinesechemsoc.org |

Integration of Advanced Computational Methods in Molecular Design Research

The rational design of novel drug candidates is increasingly reliant on advanced computational methods that predict and analyze molecular interactions. mdpi.com For pyridine sulfonamides, these in silico techniques are instrumental in optimizing binding affinity, selectivity, and pharmacokinetic properties.

Molecular docking is a cornerstone technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov For sulfonamide derivatives, docking studies help identify the best probable binding sites within protein pockets and elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.govacs.org This information is crucial for structure-based drug design, guiding the modification of the molecular structure to enhance potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling provides another layer of insight by correlating variations in the chemical structure of compounds with their biological activities. nih.gov By establishing a mathematical relationship between physicochemical properties (or "descriptors") and activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov This predictive power accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest probability of success.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, revealing information about its stability and conformational changes over time. For example, MD simulations have been used to demonstrate the stability of novel sulfonamide compounds when bound to target kinases. mdpi.com These computational tools, often used in concert, provide a powerful framework for deconstructing and predicting the molecular interactions that govern the biological activity of compounds like this compound.

| Computational Method | Application in Sulfonamide Research | Key Insights Provided | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting ligand binding modes and identifying key interactions with protein targets. | Binding site geometry, hydrogen bonds, hydrophobic interactions, binding energy estimation. | nih.gov, acs.org, nih.gov, nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new derivatives. | Identification of key structural features (descriptors) that influence activity. | nih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and conformational dynamics of ligand-protein complexes over time. | Complex stability, solvent effects, dynamic conformational changes. | mdpi.com |

| ADME Prediction | In silico estimation of Absorption, Distribution, Metabolism, and Excretion properties. | Drug-likeness, pharmacokinetic profiles, potential liabilities. | mdpi.com, nih.gov |

Novel Approaches for In Vitro Biological Mechanism Elucidation

Understanding the precise mechanism of action (MOA) of a drug candidate is a critical step in its development. While traditional biochemical assays are valuable, novel high-throughput and information-rich techniques are enabling a more rapid and detailed elucidation of biological mechanisms for compounds like sulfonamides.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological pathway or target. drugtargetreview.com HTS can be adapted to elucidate the MOA by using specialized assay formats. mdpi.com For instance, growth-based HTS can identify compounds with antibacterial properties, while subsequent mechanism-based screens can pinpoint the specific cellular process being inhibited, such as protein synthesis or DNA replication. drugtargetreview.comnih.gov One innovative HTS approach measures the release of the intracellular enzyme adenylate kinase (AK) upon cell death, providing a direct readout of bactericidal activity that is compatible with slow-growing bacterial phenotypes. nih.gov

Phenotypic screening, a powerful discovery strategy, identifies compounds that produce a desired change in a cell or organism without prior knowledge of the specific target. mdpi.com The major challenge with this approach is the subsequent identification of the drug's molecular target and MOA. mdpi.com Modern approaches to tackle this include chemical genetics, transcriptomics (microarrays and RNA sequencing), and proteomics, which can provide genome-wide views of the cellular response to a compound, offering clues to its mechanism. mdpi.com

The antibacterial action of sulfonamides is generally understood to involve the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. biotech-asia.orgnih.gov Novel in vitro methods can further dissect this and other potential mechanisms. For example, combining enzymatic assays with advanced spectroscopic techniques like fluorescence spectroscopy can provide detailed information on ligand-protein binding, including binding constants (Ka) and the nature of the interaction forces. nih.govacs.org

| Approach | Description | Application for Sulfonamides | Reference(s) |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. | Rapidly identifying antibacterial sulfonamides and narrowing down their mechanism of action (e.g., inhibition of protein synthesis). | nih.gov, drugtargetreview.com |

| Phenotypic Screening with Target ID | Identifying compounds based on a desired cellular phenotype, followed by target deconvolution. | Discovering sulfonamides with novel activities and using transcriptomics/proteomics to identify their molecular targets. | mdpi.com |

| Advanced Spectroscopic Methods | Techniques like fluorescence spectroscopy and calorimetry to study molecular interactions. | Quantifying the binding affinity and thermodynamic parameters of sulfonamide-protein interactions. | nih.gov, acs.org |

| Enzymatic Assays | Direct measurement of the effect of a compound on the activity of a specific enzyme. | Confirming and quantifying the inhibition of key enzymes like dihydropteroate synthase or carbonic anhydrase. | acs.org, tandfonline.com |

Design Principles for Enhanced Molecular Recognition

The efficacy of a drug is fundamentally dependent on its ability to recognize and bind to its biological target with high affinity and specificity. The design of sulfonamide derivatives like this compound is guided by established principles of molecular recognition, informed by detailed structure-activity relationship (SAR) studies and structural biology.

A key principle is the strategic use of the sulfonamide moiety itself. The sulfonamide group is a versatile pharmacophore capable of engaging in multiple types of interactions. The two sulfonyl oxygens are potent hydrogen bond acceptors, while the sulfonamide N-H can act as a hydrogen bond donor. acs.org Detailed studies using sulfonamide analogues and high-resolution co-crystal structures have allowed for the precise determination of the binding contributions of each of these atoms. acs.org For example, in studies with FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were found to be a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. acs.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing molecular recognition. researchgate.net By systematically modifying different parts of the molecule—such as the pyridine ring, the sulfonamide linker, and peripheral substituents—and measuring the effect on biological activity, researchers can build a detailed map of the pharmacophore. For instance, SAR studies on pyrazolo[4,3-c]pyridines revealed that the introduction of a sulfonamide moiety at a specific position failed to inhibit the target protein-protein interaction, likely because the narrow binding pocket could not accommodate the group, highlighting the importance of steric compatibility. acs.org

| Design Principle | Description | Example Application | Reference(s) |

|---|---|---|---|

| Pharmacophore Exploitation | Maximizing the favorable interactions of the core sulfonamide group (hydrogen bond donation/acceptance). | Orienting the sulfonyl oxygens to form key hydrogen bonds or CH···O=S interactions within the target's active site. | acs.org |

| Structure-Activity Relationship (SAR) Guided Optimization | Systematic chemical modification to identify substituents and positions that enhance biological activity. | Replacing a substituent on the pyridine ring to improve binding affinity based on previous analogues' performance. | researchgate.net, acs.org |

| Steric and Electronic Complementarity | Ensuring the molecule's shape and electronic properties are complementary to the binding site. | Avoiding bulky groups that would clash with the protein surface, as seen in pyrazolo[4,3-c]pyridine studies. | acs.org |

| Bioisosteric Replacement | Using groups with similar steric/electronic properties to modulate physicochemical characteristics. | Incorporating a difluoromethyl group to act as a lipophilic hydrogen bond donor, potentially improving cell permeability. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)pyridine-2-sulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a pyridine precursor. Key steps include halogenation of pyridine derivatives followed by nucleophilic substitution with a sulfonamide group. Reaction optimization requires controlling temperature (e.g., 80–120°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents like sodium hydride for deprotonation . Parallel monitoring via HPLC or TLC ensures intermediate purity. For reproducibility, detailed protocols should report inert atmosphere conditions and purification methods (e.g., column chromatography or recrystallization).

Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. Comparative studies using logP measurements, pKa titrations, and X-ray crystallography reveal that the difluoromethyl group alters electron density distribution, impacting hydrogen-bonding potential and solubility . These properties are critical for pharmacokinetic profiling in early drug discovery.

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR : and NMR identify structural motifs and confirm substitution patterns. The difluoromethyl group shows characteristic splitting in NMR (e.g., doublets near -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNOS).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in related pyridinesulfonamide derivatives .

Advanced Research Questions

Q. How do R- and S-isomers of this compound differ in biological activity, and what strategies resolve enantiomeric mixtures?

- Methodological Answer : Enantiomers can exhibit distinct binding affinities to targets like carbonic anhydrase isoforms. Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution separates isomers . Activity assays (e.g., enzyme inhibition IC) paired with molecular docking (PDB: 4kuw, 4kv0) reveal stereospecific interactions. For example, the S-isomer may form stronger hydrogen bonds with catalytic zinc in carbonic anhydrase II .

Q. What computational approaches are used to predict the compound’s binding modes with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions with proteins like carbonic anhydrase. Docking studies (AutoDock Vina, Schrödinger Suite) incorporate fluorine-specific parameters to account for electrostatic and van der Waals effects. Validation against crystallographic data (e.g., PDB entries 4kuw, 4kv0) refines predictive accuracy .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be reconciled?

- Methodological Answer : Discrepancies often arise from solvent polarity or leaving-group effects. Systematic kinetic studies under varied conditions (e.g., DMSO vs. THF) quantify activation parameters. For example, polar aprotic solvents stabilize transition states in SNAr reactions, while steric hindrance from the difluoromethyl group may slow reactivity in crowded environments .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for pyridine functionalization?

- Methodological Answer : Scaling requires optimizing catalyst loading (e.g., Pd for cross-coupling) and minimizing side reactions. Flow chemistry systems improve heat/mass transfer for exothermic steps. Regioselectivity is controlled via directing groups (e.g., sulfonamide’s -SONH directs electrophilic substitution to specific pyridine positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.